

Barbituric Acid-[13C4,15N2]: A Technical Guide to Isotopic Purity and Stability

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Compound of Interest

Compound Name: Barbituric Acid-[13C4,15N2]

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of **Barbituric Acid-[13C4,15N2]**, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The information herein is intended to equip researchers with the necessary data and methodologies to ensure accurate and reproducible results in mass spectrometry-based applications.

Overview

Barbituric Acid-[13C4,15N2] is a non-radioactive, stable isotope-labeled analog of barbituric acid. Due to its identical chemical properties to the unlabeled compound and its distinct mass difference, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2] The incorporation of four Carbon-13 (¹³C) atoms and two Nitrogen-15 (¹⁵N) atoms provides a significant mass shift, minimizing cross-talk with the unlabeled analyte and ensuring high analytical sensitivity and accuracy.[2] This guide details the specifications for isotopic purity and outlines the stability profile of this essential analytical tool.

Quantitative Data

The isotopic purity and stability of **Barbituric Acid-[13C4,15N2]** are critical parameters for its effective use as an internal standard. The following tables summarize the key quantitative data for this compound.

Isotopic Purity

The isotopic enrichment of **Barbituric Acid-[13C4,15N2]** is determined by high-resolution mass spectrometry. The data presented below represents typical specifications for this product.

Parameter	Specification
Isotopic Enrichment	
¹³ C Incorporation	>99 atom %
¹⁵ N Incorporation	>99 atom %
Chemical Purity	
Purity by HPLC	≥98%
Isotopologue Distribution	
M+6 (Fully Labeled)	>99%
M+5	<1%
M+4	<0.5%
M+3	<0.1%
M+2	<0.1%
M+1	<0.1%
M+0 (Unlabeled)	<0.05%

Stability Data

Stability studies are performed to determine the shelf-life and appropriate storage conditions for **Barbituric Acid-[13C4,15N2]**. The following data is based on accelerated stability studies and long-term storage evaluations.

Long-Term Storage Stability

Storage Condition	Duration	Purity Change
-20°C (Solid)	24 Months	<0.5%
4°C (Solid)	12 Months	<1.0%

Solution Stability (in Acetonitrile at 1 mg/mL)

Storage Condition	Duration	Purity Change
-20°C	6 Months	<1.0%
4°C	1 Month	<1.5%
Room Temperature	7 Days	<2.0%

Experimental Protocols

Accurate determination of isotopic purity and stability is paramount. The following sections detail the methodologies employed in the characterization of **Barbituric Acid-[13C4,15N2]**.

Isotopic Purity Assessment by Mass Spectrometry

The isotopic enrichment and distribution are quantified using high-resolution mass spectrometry (HRMS).^{[3][4]}

Objective: To determine the precise isotopic composition of **Barbituric Acid-[13C4,15N2]**.

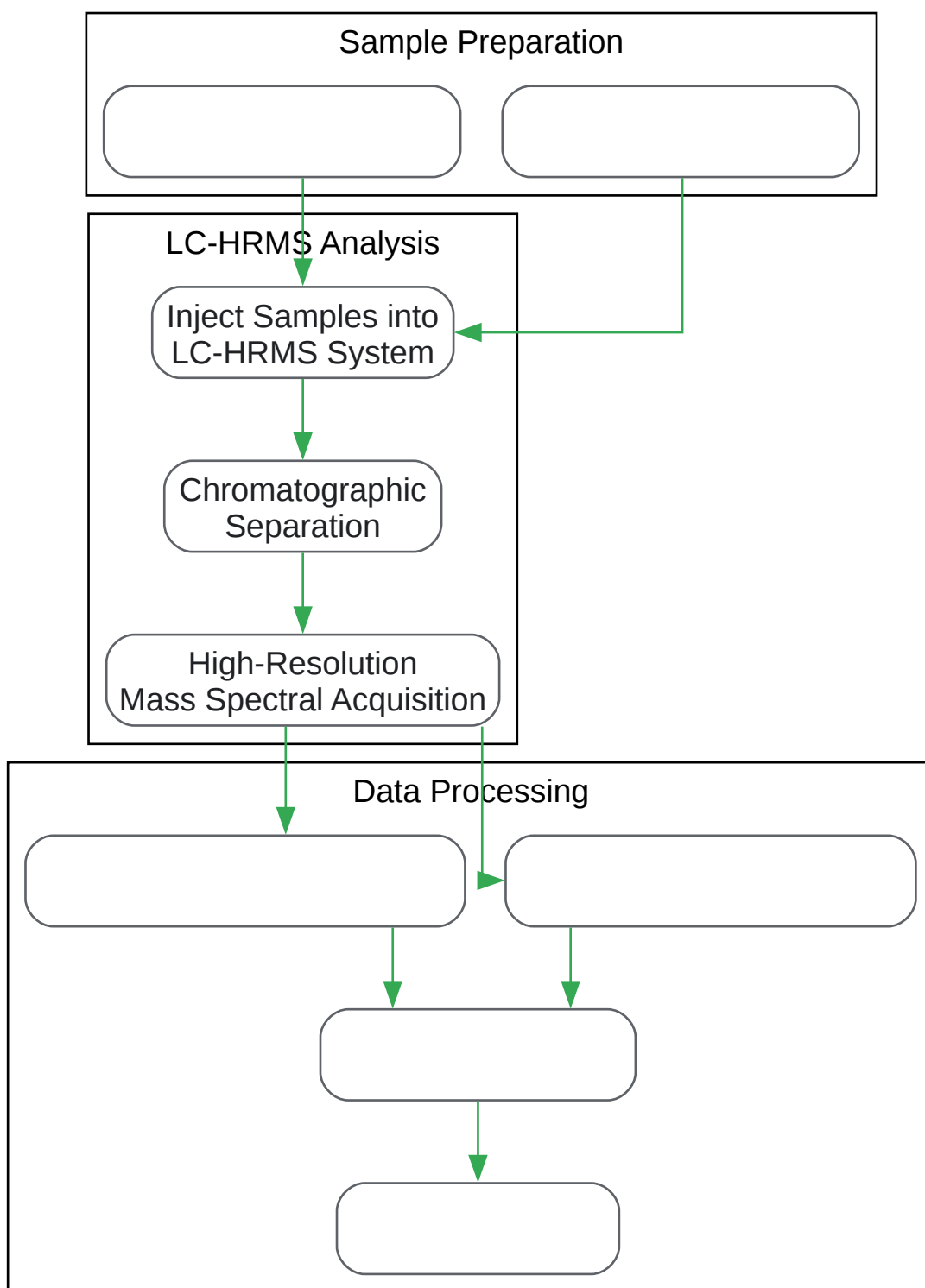
Instrumentation:

- UHPLC System
- High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

Procedure:

- Sample Preparation: A solution of **Barbituric Acid-[13C4,15N2]** is prepared in a suitable solvent (e.g., acetonitrile/water). A corresponding solution of unlabeled barbituric acid is also prepared.

- LC-HRMS Analysis: The samples are injected into the LC-HRMS system. A chromatographic method is used to separate the analyte from any potential impurities.
- Mass Spectral Acquisition: Mass spectra are acquired in full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.
- Data Analysis:
 - The mass spectrum of the unlabeled barbituric acid is used to determine the natural isotopic abundance of the elements.
 - The mass spectrum of the labeled compound is analyzed to determine the relative intensities of the different isotopologues (M+0, M+1, M+2, etc.).
 - The contribution of the natural isotopes from the unlabeled compound is subtracted from the spectrum of the labeled compound to calculate the corrected isotopic enrichment.^[4]



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Workflow for Isotopic Purity Determination.

Stability Assessment by HPLC

The stability of **Barbituric Acid-[13C4,15N2]** is evaluated by monitoring its purity over time under various storage conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.

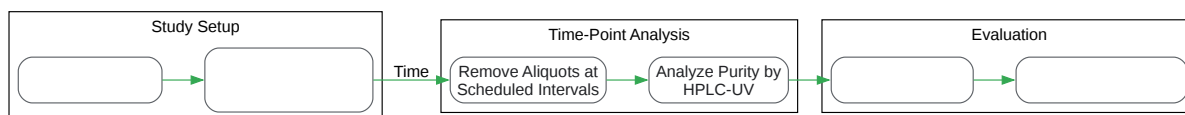
Objective: To assess the degradation of **Barbituric Acid-[13C4,15N2]** under defined storage conditions.

Instrumentation:

- HPLC System with UV Detector
- Environmental Chambers

Procedure:

- Sample Preparation: Multiple aliquots of **Barbituric Acid-[13C4,15N2]** in both solid form and in solution (e.g., in acetonitrile) are prepared.
- Storage: The aliquots are stored in environmental chambers under controlled conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
- Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 months), an aliquot from each storage condition is removed for analysis.
- HPLC Analysis: The purity of the sample is determined by HPLC with UV detection. The peak area of the parent compound is compared to the total area of all peaks (parent and degradants).
- Data Evaluation: The percentage of the parent compound remaining is calculated at each time point to determine the rate of degradation.



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Workflow for Stability Assessment.

Applications

Barbituric Acid-[13C4,15N2] is primarily used as an internal standard in quantitative analytical methods for the determination of barbiturates and related compounds in various biological matrices, including plasma, urine, and tissue samples.[5][6] Its use is critical in:

- Therapeutic Drug Monitoring (TDM): For accurately measuring the concentration of barbiturate drugs to ensure they are within the therapeutic range.
- Pharmacokinetic (PK) Studies: To delineate the absorption, distribution, metabolism, and excretion (ADME) of barbiturate-based pharmaceuticals.
- Forensic Toxicology: For the unambiguous identification and quantification of barbiturates in forensic investigations.
- Metabolomics Research: As a tracer to study metabolic pathways involving pyrimidine structures.[7]

The use of a stable isotope-labeled internal standard like **Barbituric Acid-[13C4,15N2]** is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise measurements.[2]

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